molecular formula C9H8N2O B13972766 2-Methyl-1,8-naphthyridin-4(1H)-one

2-Methyl-1,8-naphthyridin-4(1H)-one

Cat. No.: B13972766
M. Wt: 160.17 g/mol
InChI Key: XFKQAPPKKNWNGB-UHFFFAOYSA-N
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Description

2-Methyl-1,8-naphthyridin-4(1H)-one is a heterocyclic compound with a naphthyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the naphthyridine ring system imparts unique chemical and physical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminonicotinic acid with acetic anhydride, followed by cyclization to form the naphthyridine ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are introduced or replaced on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a wide range of functionalized naphthyridine derivatives.

Scientific Research Applications

2-Methyl-1,8-naphthyridin-4(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridin-4(1H)-one: Lacks the methyl group at the 2-position, which can affect its chemical reactivity and biological activity.

    2-Methylquinolin-4(1H)-one: Similar structure but with a quinoline core instead of a naphthyridine core.

    2-Methyl-1,6-naphthyridin-4(1H)-one: Differing position of the nitrogen atoms in the ring system.

Uniqueness

2-Methyl-1,8-naphthyridin-4(1H)-one is unique due to the specific arrangement of its nitrogen atoms and the presence of the methyl group at the 2-position. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-1H-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-5-8(12)7-3-2-4-10-9(7)11-6/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKQAPPKKNWNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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